

Application Notes and Protocols for Vegfr-2-IN-41 in Research

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Compound of Interest				
Compound Name:	Vegfr-2-IN-41			
Cat. No.:	B12377777	Get Quote		

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vegfr-2-IN-41, also identified as Compound 8 in recent literature, is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) with significant potential in cancer research.[1][2][3][4] As a key mediator of angiogenesis, the process of new blood vessel formation, VEGFR-2 is a critical target in oncology.[3] **Vegfr-2-IN-41** has demonstrated noteworthy anti-proliferative and pro-apoptotic activities in various cancer cell lines in vitro.[3][4]

This document provides a summary of the available data on **Vegfr-2-IN-41** and outlines detailed protocols for its application in research settings. It is important to note that, to date, no in vivo dosage or animal study data for **Vegfr-2-IN-41** has been publicly reported. The protocols and data presented herein are based on in vitro studies and general methodologies for similar compounds.

Data Presentation In Vitro Efficacy of Vegfr-2-IN-41

The following table summarizes the key in vitro activity data for **Vegfr-2-IN-41** (Compound 8). [3][4]



Parameter	Cell Line/Target	Value	Reference
VEGFR-2 Inhibition (IC50)	VEGFR-2 Kinase	0.0554 μΜ	[3][4]
Anti-proliferative Activity (IC50)	HCT-116 (Colon Carcinoma)	3.94 μΜ	[3]
HepG-2 (Hepatocellular Carcinoma)	3.76 μΜ	[3]	
MCF-7 (Breast Cancer)	4.43 μΜ	[3]	

Experimental Protocols In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the in vitro inhibitory activity of **Vegfr-2-IN-41** against the VEGFR-2 kinase.

Materials:

- Recombinant human VEGFR-2 kinase domain
- Vegfr-2-IN-41 (Compound 8)
- ATP (Adenosine triphosphate)
- Poly(Glu, Tyr) 4:1 substrate
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Kinase-Glo® Luminescent Kinase Assay Kit (or similar detection reagent)
- 96-well white microplates
- Multimode plate reader



Procedure:

- Prepare a serial dilution of Vegfr-2-IN-41 in DMSO, and then dilute further in assay buffer to the desired final concentrations.
- In a 96-well plate, add 5 μL of the diluted **Vegfr-2-IN-41** solution or vehicle control (DMSO in assay buffer).
- Add 20 μL of the VEGFR-2 enzyme and substrate solution (pre-mixed in assay buffer).
- Initiate the kinase reaction by adding 25 μ L of ATP solution (at a concentration near the Km for VEGFR-2).
- Incubate the plate at 30°C for 60 minutes.
- Equilibrate the plate to room temperature.
- Add 50 μ L of the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
- Incubate for 10 minutes at room temperature in the dark.
- · Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each concentration of **Vegfr-2-IN-41** and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol describes how to evaluate the anti-proliferative effects of **Vegfr-2-IN-41** on cancer cell lines.

Materials:

- Human cancer cell lines (e.g., HCT-116, HepG-2, MCF-7)
- Complete cell culture medium
- Vegfr-2-IN-41



- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well clear cell culture plates
- Incubator (37°C, 5% CO₂)
- · Microplate reader

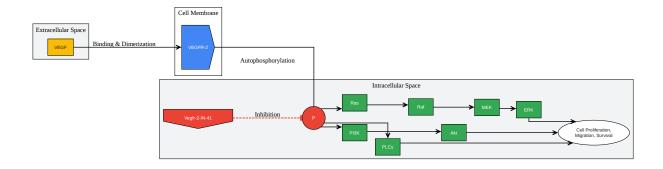
Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Prepare serial dilutions of Vegfr-2-IN-41 in the complete cell culture medium.
- Remove the old medium from the cells and add 100 μL of the medium containing different concentrations of Vegfr-2-IN-41 or vehicle control.
- Incubate the cells for 48-72 hours.
- Add 20 μL of MTT solution to each well and incubate for another 4 hours, allowing for the formation of formazan crystals.
- Carefully remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
- Shake the plate for 10 minutes to ensure complete dissolution.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations



VEGFR-2 Signaling Pathway and Inhibition



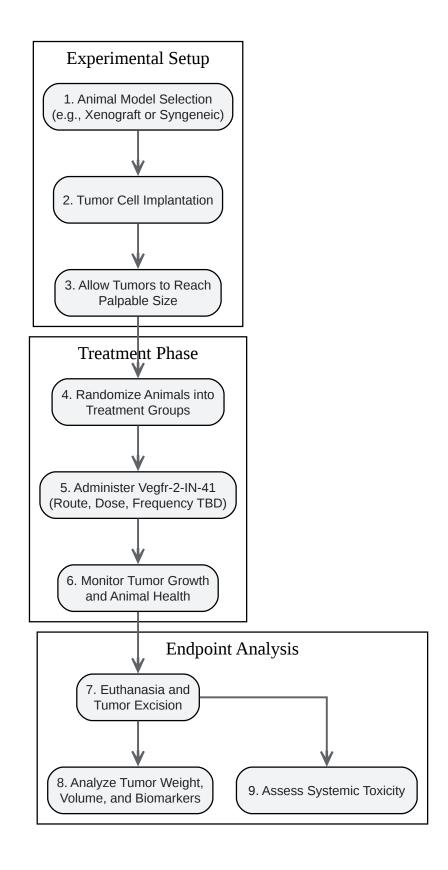
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Caption: VEGFR-2 signaling pathway and the inhibitory action of Vegfr-2-IN-41.

Generalized In Vivo Experimental Workflow

Please note: The following workflow is a general template and should be adapted based on the specific animal model and experimental design once in vivo data for **Vegfr-2-IN-41** becomes available.





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Caption: A generalized workflow for a preclinical in vivo efficacy study.



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